1-(4-fluorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine
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Overview
Description
1-(4-fluorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features a piperazine ring substituted with a 4-fluorophenyl group and a 4-methoxy-2,5-dimethylphenylmethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 4-methoxy-2,5-dimethylbenzyl chloride, and piperazine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for higher yields and purity. This may involve:
Continuous Flow Chemistry: To improve reaction efficiency and control.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 1-(4-hydroxyphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine.
Reduction: Formation of 1-(4-aminophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine.
Substitution: Formation of 1-(4-substituted phenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Potential use as a pharmaceutical agent, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, such as serotonin or dopamine receptors.
Pathways Involved: Modulation of neurotransmitter release and reuptake, leading to altered neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine
- 1-(4-bromophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine
- 1-(4-methylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine
Uniqueness
1-(4-fluorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen or alkyl substitutions.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O/c1-15-13-20(24-3)16(2)12-17(15)14-22-8-10-23(11-9-22)19-6-4-18(21)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLNTDYKOIVBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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